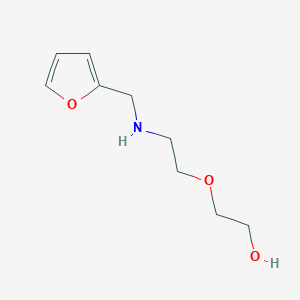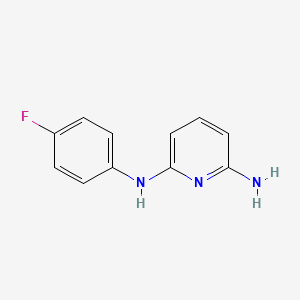
2-N-(4-Fluorophenyl)pyridine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N-(4-Fluorophenyl)pyridine-2,6-diamine is a compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom attached to a phenyl group, which is further connected to a pyridine ring substituted with two amino groups at positions 2 and 6. The incorporation of fluorine into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(4-Fluorophenyl)pyridine-2,6-diamine typically involves the introduction of the fluorophenyl group into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a pyridine derivative under specific conditions. For example, the reaction of 4-fluoroaniline with 2,6-dichloropyridine in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-N-(4-Fluorophenyl)pyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products Formed
Applications De Recherche Scientifique
2-N-(4-Fluorophenyl)pyridine-2,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-N-(4-Fluorophenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable compound for drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Fluorophenyl)pyridine: Lacks the amino groups, making it less reactive in certain chemical reactions.
2,6-Diaminopyridine: Does not contain the fluorophenyl group, resulting in different physical and chemical properties.
4-Fluoroaniline: Contains the fluorophenyl group but lacks the pyridine ring, leading to different applications.
Uniqueness
2-N-(4-Fluorophenyl)pyridine-2,6-diamine is unique due to the combination of the fluorophenyl group and the pyridine ring with amino substitutions. This unique structure imparts specific reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H10FN3 |
|---|---|
Poids moléculaire |
203.22 g/mol |
Nom IUPAC |
6-N-(4-fluorophenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C11H10FN3/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(13)15-11/h1-7H,(H3,13,14,15) |
Clé InChI |
LWNXNDUDTCXNMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)NC2=CC=C(C=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13237969.png)

![Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine](/img/structure/B13237997.png)
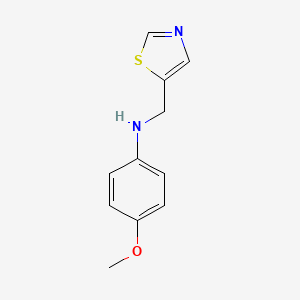
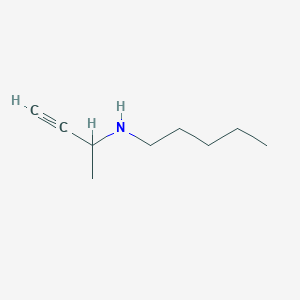

![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13238015.png)
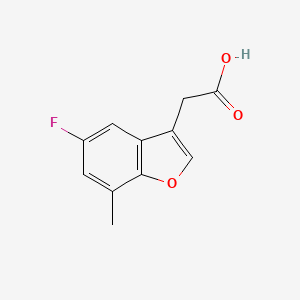
![(2S)-2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide](/img/structure/B13238023.png)
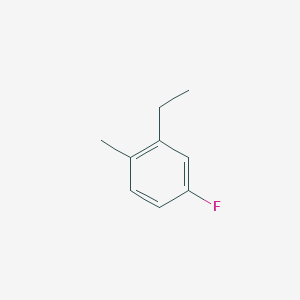
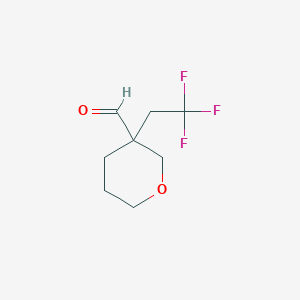
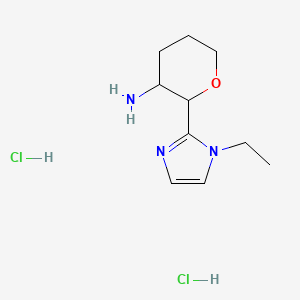
![Ethyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13238041.png)
